![molecular formula C17H17N3O3S B4580789 1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4580789.png)

1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one

Descripción general

Descripción

Synthesis Analysis

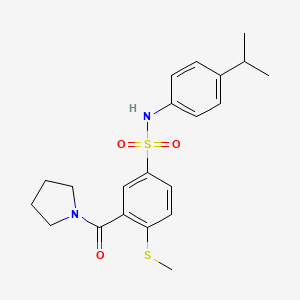

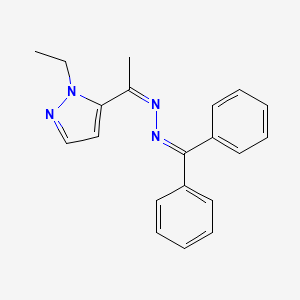

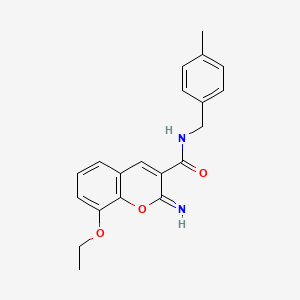

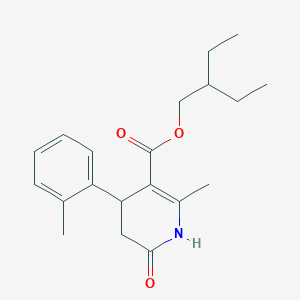

The synthesis of similar compounds involves a variety of chemical reactions, often starting from simple precursors. For instance, compounds with thiazolidin-4-one cores can be synthesized through one-pot reactions involving arenealdehydes, mercaptoacetic acid, and morpholine derivatives, yielding moderate to good yields. This suggests that the synthesis of our target compound could similarly involve multicomponent reactions that incorporate its indole, thiazol, and morpholine features (Gouvea et al., 2016).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using various spectroscopic techniques. For example, crystallographic studies on thiazolidinone derivatives confirm their molecular geometry and highlight the importance of specific functional groups in determining the overall structure. Such analyses are crucial for understanding the conformation and reactivity of our target compound (Kaynak et al., 2013).

Chemical Reactions and Properties

Chemical properties of compounds like our target are influenced by their structural motifs. For example, the reactivity of thiazolidin-4-ones towards various aldehydes can lead to the formation of different derivatives, indicating a potential for diverse chemical transformations for our compound as well. These reactions are often facilitated by catalysts or specific conditions that promote the desired chemical changes (El-Hag-Ali, 2010).

Physical Properties Analysis

The physical properties of such complex molecules depend on their molecular structure. For instance, crystallographic studies reveal how molecular packing and interactions influence the solid-state properties of these compounds. The presence of morpholine and thiazol rings can significantly affect the compound's solubility, melting point, and stability (Lin et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and potential biological activity, are closely related to the compound's functional groups and overall structure. For example, the presence of a morpholine ring and thiazolidin-4-one core in related compounds has been associated with antimicrobial and anti-inflammatory activities. This suggests that our target compound could also exhibit similar biological properties, underscoring the importance of its chemical structure in determining its reactivity and potential applications (Gul et al., 2017).

Aplicaciones Científicas De Investigación

Antimicrobial Activities

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, studies have synthesized related molecules showing good antitubercular activities, suggesting potential use in developing treatments against tuberculosis and other microbial infections (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Antioxidant Properties

Compounds structurally similar to 1-ethyl-3-[2-(4-morpholinyl)-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one have been evaluated for their antioxidant activity. Notably, certain derivatives demonstrated significant lipid peroxidation inhibition effects, indicating their potential as antioxidants in medicinal chemistry (Zvezdanović, Daskalova, Yancheva, Cvetković, Marković, Anderluh, & Šmelcerović, 2014).

Dye-Sensitized Solar Cells

In the field of renewable energy, derivatives of this compound have been explored for enhancing the photoelectric conversion efficiency of dye-sensitized solar cells. Co-sensitization with certain derivatives showed promising results, leading to improved power conversion efficiencies, which is crucial for the development of more efficient solar energy technologies (Wu, Meng, Li, Teng, & Hua, 2009).

Synthesis and Reactivity

The compound and its derivatives have been a subject of synthetic chemistry research, focusing on their synthesis and reactivity. For example, research on aminomethylation reactions involving morpholine and related structures demonstrates the versatility and potential applications of these compounds in synthetic organic chemistry, potentially leading to new pharmaceuticals or materials (Mondal, Samanta, Singsardar, & Hajra, 2017).

Propiedades

IUPAC Name |

(5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O3S/c1-2-20-12-6-4-3-5-11(12)13(16(20)22)14-15(21)18-17(24-14)19-7-9-23-10-8-19/h3-6H,2,7-10H2,1H3/b14-13- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMTRMWMRYMGITN-YPKPFQOOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC=CC=C2C(=C3C(=O)N=C(S3)N4CCOCC4)C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C2=CC=CC=C2/C(=C/3\C(=O)N=C(S3)N4CCOCC4)/C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901323569 | |

| Record name | (5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

0.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49668746 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

(3Z)-1-ethyl-3-(2-morpholin-4-yl-4-oxo-1,3-thiazol-5(4H)-ylidene)-1,3-dihydro-2H-indol-2-one | |

CAS RN |

374084-26-1 | |

| Record name | (5Z)-5-(1-ethyl-2-oxoindol-3-ylidene)-2-morpholin-4-yl-1,3-thiazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901323569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-methyl-N-[3-nitro-5-(2-pyridinylthio)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B4580708.png)

![N-[3-(2,3-dihydro-1H-indol-1-yl)-3-oxopropyl]benzenesulfonamide](/img/structure/B4580709.png)

![ethyl 2-({[4-(methylsulfonyl)-1-piperazinyl]carbonothioyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580717.png)

![3-[(2-ethyl-1-piperidinyl)carbonyl]-5-(3-methoxyphenyl)-2-methyl-2H-1,2,6-thiadiazine 1,1-dioxide](/img/structure/B4580727.png)

![2-{4-[(2-nitrophenyl)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B4580743.png)

![1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4580756.png)

![N-(2-furylmethyl)-3-imino-3H-benzo[f]chromene-2-carboxamide](/img/structure/B4580792.png)

![N-(2-ethoxyphenyl)-2-[(4-hydroxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B4580802.png)

![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B4580806.png)